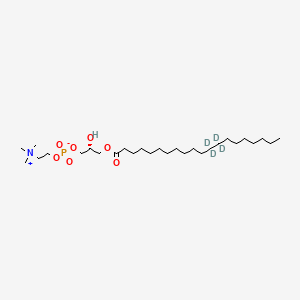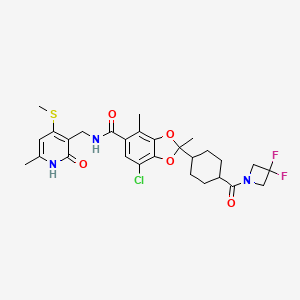
Pregnanediol 3-glucuronide-13C5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pregnanediol 3-glucuronide-13C5 is a labeled version of pregnanediol 3-glucuronide, which is a major metabolite of the steroid hormone progesterone. This compound is primarily used in scientific research to study progesterone metabolism and its related pathways. The labeling with carbon-13 isotopes allows for more precise tracking and analysis in various biochemical assays.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pregnanediol 3-glucuronide-13C5 typically involves the glucuronidation of pregnanediol. The process begins with the preparation of pregnanediol, which is then subjected to glucuronidation using uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase. The reaction is carried out under controlled conditions to ensure the selective formation of the 3-glucuronide conjugate.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar biochemical pathways. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Pregnanediol 3-glucuronide-13C5 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Various nucleophiles can be used to substitute the glucuronide group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are useful for further biochemical studies.
Aplicaciones Científicas De Investigación
Pregnanediol 3-glucuronide-13C5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of progesterone metabolism.
Biology: Helps in studying the role of progesterone and its metabolites in various biological processes, including reproduction and development.
Medicine: Utilized in diagnostic assays to monitor progesterone levels in clinical settings, aiding in the diagnosis of reproductive health issues.
Industry: Employed in the development of new pharmaceuticals and therapeutic agents targeting progesterone-related pathways.
Mecanismo De Acción
Pregnanediol 3-glucuronide-13C5 exerts its effects by acting as a metabolite of progesterone. It is formed through the glucuronidation of pregnanediol, which is a downstream product of progesterone metabolism. The compound is excreted in urine and serves as a biomarker for progesterone levels in the body. The molecular targets and pathways involved include the progesterone receptor and various enzymes responsible for steroid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Pregnanediol 3-glucuronide: The non-labeled version of the compound, used in similar research applications.
Pregnanediol 2,3,4,20,21-13C5 glucuronide:
Progesterone-2,3,4,20,21-13C5: A labeled version of progesterone itself, used to study the initial stages of progesterone metabolism.
Uniqueness
Pregnanediol 3-glucuronide-13C5 is unique due to its specific labeling with carbon-13 isotopes, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where detailed analysis of progesterone metabolism is required.
Propiedades
Fórmula molecular |
C27H44O8 |
|---|---|
Peso molecular |
501.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxy(1,2-13C2)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H44O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h13-23,25,28-31H,4-12H2,1-3H3,(H,32,33)/t13-,14+,15+,16-,17+,18-,19-,20-,21-,22+,23-,25+,26-,27+/m0/s1/i1+1,8+1,12+1,13+1,15+1 |
Clave InChI |
ZFFFJLDTCLJDHL-CLTDQDJASA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[13C@H]([13CH3])O)CC[C@H]4[C@@]3(C[13CH2][13C@H]([13CH2]4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |
SMILES canónico |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[D-Asn5]-Oxytocin](/img/structure/B12421045.png)

![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B12421061.png)


![[2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone-d8](/img/structure/B12421083.png)






![N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B12421133.png)
